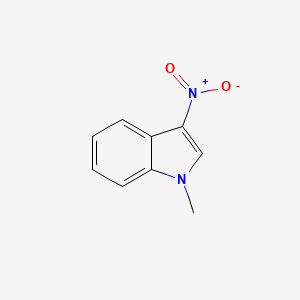

1-Methyl-3-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGVFXIFVLBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344932 | |

| Record name | 1-Methyl-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36728-89-9 | |

| Record name | 1-Methyl-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-nitro-1H-indole is a pivotal heterocyclic compound, distinguished by the strategic placement of an electron-withdrawing nitro group at the C3 position of the N-methylated indole scaffold. This substitution dramatically inverts the typical nucleophilic character of the indole ring, rendering it a versatile electrophilic building block for organic synthesis. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound. We will delve into its spectroscopic signature, explore its utility as a synthetic intermediate in the construction of complex molecular architectures, and discuss its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This document is intended to serve as an authoritative resource for researchers leveraging this unique molecule in their scientific endeavors.

Introduction: The Unique Chemistry of an Electron-Deficient Indole

The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals, typically exhibiting electron-rich characteristics and undergoing facile electrophilic substitution at the C3 position. The introduction of a nitro group at this very position, coupled with N-methylation, fundamentally alters this reactivity profile. The potent electron-withdrawing nature of the nitro group transforms the C2-C3 double bond into an electrophilic center, opening avenues for a diverse range of nucleophilic addition and cycloaddition reactions.[1] This unique reactivity makes this compound a valuable intermediate for the synthesis of highly functionalized and substituted indoline and indole derivatives, which are of significant interest in drug discovery.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization in research and development.

Physical Properties

The key physicochemical identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3969-36-0 | [3][4] |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| Melting Point | 157-158 °C | [5] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the indole ring and the N-methyl group. Based on data from similar substituted indoles, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), with the proton at the C2 position being significantly deshielded due to the adjacent nitro group.[6][7][8] The N-methyl protons will appear as a sharp singlet in the upfield region (δ 3.5-4.0 ppm).[8]

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The presence of the nitro group causes a significant downfield shift for the C3 carbon and an upfield shift for the C2 carbon. The quaternary carbons and the methine carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).[9][10] The N-methyl carbon will appear as a distinct signal in the aliphatic region (δ 30-35 ppm).[10]

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1500 cm⁻¹ and 1370-1340 cm⁻¹, respectively.[11][12] The spectrum will also show characteristic peaks for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and C-N stretching.[11]

Mass spectrometric analysis will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176).[13][14] Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 130) and NO (m/z = 146).[14]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-methylation of indole followed by the regioselective nitration at the C3 position.

Synthesis of the Precursor: 1-Methylindole

A common method for the synthesis of 1-methylindole involves the deprotonation of indole with a strong base, such as sodium amide in liquid ammonia, followed by quenching with an electrophilic methyl source like methyl iodide.

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H8N2O2 | CID 600519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Methylindole(603-76-9) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 1-Methyl-3-nitro-1H-indole: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-methyl-3-nitro-1H-indole, a key heterocyclic compound with significant applications in synthetic organic chemistry and drug discovery. We will delve into its molecular structure, synthesis protocols, spectroscopic characterization, chemical reactivity, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the Indole Scaffold and the Significance of this compound

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1][2][3] The introduction of a nitro group at the C3 position, coupled with N-methylation, dramatically alters the electronic properties of the indole ring, transforming it from an electron-rich nucleophile into a potent electrophile. This electronic reversal opens up a unique avenue for chemical transformations that are not readily accessible with traditional indole chemistry. This compound, in particular, serves as a versatile building block for the synthesis of more complex, biologically active molecules.[4]

Molecular Structure and Physicochemical Properties

This compound possesses a planar bicyclic structure with a molecular formula of C₉H₈N₂O₂.[5][6] The presence of the electron-withdrawing nitro group at the C3 position significantly influences the electron density distribution across the indole ring.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [5] |

| Molecular Weight | 176.17 g/mol | [5][7] |

| CAS Number | 36728-89-9 | [7][8] |

| Appearance | Yellow crystalline solid (predicted) | - |

| Melting Point | Not readily available | - |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct nitration of 1-methylindole. Careful control of reaction conditions is crucial to ensure regioselectivity and minimize the formation of byproducts.

Recommended Synthesis Protocol: Nitration with Acetyl Nitrate

A reliable method for the synthesis of 3-nitroindoles involves the use of acetyl nitrate, generated in situ, at low temperatures.[9] This approach offers good yields and minimizes the formation of undesirable isomers.

Experimental Protocol:

-

Preparation of the Nitrating Agent (Acetyl Nitrate): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of acetic anhydride in dichloromethane to -78 °C (dry ice/acetone bath). Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below -70 °C. The resulting solution of acetyl nitrate is used immediately in the next step.

-

Nitration of 1-Methylindole: In a separate flask, dissolve 1-methylindole in dichloromethane and cool the solution to -78 °C. Slowly add the freshly prepared acetyl nitrate solution dropwise to the 1-methylindole solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative "Green" Synthesis: Non-Acidic Nitration

Recent advancements have led to the development of more environmentally benign methods for the synthesis of 3-nitroindoles. One such method utilizes trifluoroacetyl nitrate, generated from the metathesis of tetramethylammonium nitrate and trifluoroacetic anhydride, as the nitrating agent under non-acidic conditions.[4][10] This protocol avoids the use of strong acids, making it a safer and more sustainable alternative.[4][10]

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below. These predictions are based on the analysis of related indole derivatives and the known effects of substituents on the indole ring.[11][12][13][14]

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~ 8.3 | s | - |

| H4 | ~ 8.1 | d | ~ 8.0 |

| H5 | ~ 7.4 | t | ~ 7.5 |

| H6 | ~ 7.3 | t | ~ 7.5 |

| H7 | ~ 7.6 | d | ~ 8.0 |

| N-CH₃ | ~ 3.9 | s | - |

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~ 130 |

| C3 | ~ 125 |

| C3a | ~ 135 |

| C4 | ~ 120 |

| C5 | ~ 124 |

| C6 | ~ 122 |

| C7 | ~ 110 |

| C7a | ~ 138 |

| N-CH₃ | ~ 33 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the indole ring.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ stretch | ~ 1520-1550 | Strong |

| Symmetric NO₂ stretch | ~ 1340-1370 | Strong |

| C=C stretching (aromatic) | ~ 1600-1450 | Medium to Strong |

| C-H stretching (aromatic) | ~ 3100-3000 | Medium |

| C-H stretching (methyl) | ~ 2950-2850 | Medium |

Reactivity and Chemical Transformations

The presence of the electron-withdrawing nitro group at the C3 position renders the C2=C3 double bond of this compound highly electrophilic. This allows it to act as a Michael acceptor, a dienophile, or a dipolarophile in various chemical reactions.[7][8]

This enhanced electrophilicity makes 3-nitroindoles valuable substrates in dearomatization reactions, providing access to a wide range of substituted indolines.[7][8] They can readily react with electron-rich species in cycloaddition and annulation reactions.[7][8][15]

Applications in Research and Drug Discovery

While direct biological applications of this compound are not extensively documented, its primary value lies in its role as a versatile synthetic intermediate. The unique reactivity profile of 3-nitroindoles allows for the construction of complex molecular architectures that are of significant interest in drug discovery.

Indole-based compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] For instance, certain N-methylindole derivatives have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[16] this compound serves as a valuable starting material for the synthesis of libraries of novel indole derivatives that can be screened for various biological activities.

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data sheets of related nitroaromatic and indole compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

- RSC Publishing. (n.d.). Reactivity of 3-nitroindoles with electron-rich species.

- RSC Publishing. (2020). Reactivity of 3-nitroindoles with electron-rich species.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles.

- ResearchGate. (n.d.). Reactions of 3-nitroindoles with mesoionic münchnones.

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

- PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health.

- ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

- ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100621.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- PubMed Central. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health.

- IJCSPUB. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science, 12(4), 150.

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- Manipal Research Portal. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296.

- PubChem. (n.d.). This compound. National Institutes of Health.

- MDPI. (2022).

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C9H8N2O2 | CID 600519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06658C [pubs.rsc.org]

- 8. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. iris.unina.it [iris.unina.it]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Methyl-3-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-nitro-1H-indole, identified by the CAS number 36728-89-9 , is a heterocyclic aromatic compound belonging to the indole family.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the C3-position and a methyl group at the N1-position significantly influences the electronic properties and reactivity of the indole ring, making this compound a valuable intermediate in organic synthesis and a potential candidate for various research applications.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, its chemical reactivity, and potential applications in drug discovery and materials science. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36728-89-9 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂ | PubChem |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible materials. | [4] |

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Methylation of Indole to 1-Methyl-1H-indole

The first step involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source, such as methyl iodide. Sodium hydride is a commonly used base for this transformation due to its high efficiency.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Indole Addition: Dissolve indole (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

-

Stirring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 1-Methyl-1H-indole.

Step 2: C3-Nitration of 1-Methyl-1H-indole

The second step is the regioselective nitration of 1-Methyl-1H-indole at the electron-rich C3 position. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve 1-Methyl-1H-indole (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution of 1-Methyl-1H-indole, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the resulting suspension with dichloromethane (3 x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, and the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the methyl carbon and the carbons of the indole nucleus. The C3 carbon signal will be significantly shifted due to the attached nitro group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 176.17 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C-H and C=C stretching of the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Chemical Reactivity and Potential Applications

The presence of the electron-withdrawing nitro group at the C3 position significantly alters the reactivity of the indole ring. Unlike typical electron-rich indoles, 3-nitroindoles exhibit electrophilic character at the C2 position, making them susceptible to nucleophilic attack. This unique reactivity opens up avenues for diverse chemical transformations.

Caption: Reactivity profile and potential applications of this compound.

-

Nucleophilic Addition: The electron-deficient C2 position can be attacked by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of complex indole derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 1-methyl-3-amino-1H-indole. This amino-indole derivative is a versatile building block for the synthesis of pharmacologically active compounds, including potential anticancer agents.

-

Diels-Alder Reactions: The electron-poor double bond between C2 and C3 can act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic indole structures.

These reactive properties make this compound a valuable precursor for:

-

Drug Discovery: As an intermediate for the synthesis of novel bioactive molecules targeting a range of therapeutic areas. The amino derivative, in particular, can be further functionalized to create libraries of compounds for screening.

-

Materials Science: As a building block for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the indole core can be fine-tuned.

-

Agrochemicals: For the synthesis of novel herbicides, insecticides, and fungicides, leveraging the biological activity often associated with indole-based structures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in various fields of scientific research. Its unique reactivity, stemming from the presence of the electron-withdrawing nitro group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential, serving as a valuable resource for researchers and developers in the chemical sciences.

References

- Beijing wokai Biotechnology Co., Ltd. This compound | CAS:36728-89-9. [Link]

Sources

1-Methyl-3-nitro-1H-indole: A Technical Guide to Its Predicted Biological Activity and Avenues for Investigation

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 1-Methyl-3-nitro-1H-indole, a heterocyclic compound with significant, yet largely unexplored, therapeutic potential. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from structurally related nitroindole and N-methyl-indole analogs to build a robust predictive framework for its bioactivity. We project that this compound is likely to exhibit potent anticancer and antimicrobial properties. The core of this guide is dedicated to elucidating the probable mechanisms of action, including bioreductive activation of the nitro group leading to oxidative stress and potential interactions with key cellular targets like tubulin. Furthermore, we provide detailed, field-proven experimental protocols for researchers to systematically investigate these predicted activities, covering synthesis, in vitro cytotoxicity, antimicrobial susceptibility, and key mechanistic assays. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological effects.[1][2] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind to a variety of enzymes and receptors, making them a fertile ground for drug discovery.[1] The introduction of specific substituents onto the indole ring can dramatically modulate its biological activity.

This guide focuses on the specific, yet under-investigated molecule, this compound. This compound combines two key structural features known to impart significant bioactivity:

-

N-methylation: The presence of a methyl group at the N1 position can enhance lipophilicity and alter binding interactions with biological targets.[3]

-

C3-Nitration: A nitro group at the C3 position acts as a strong electron-withdrawing group, rendering the molecule susceptible to bioreductive activation—a key mechanism for the cytotoxic effects of many nitroaromatic drugs.[4][5]

Given the lack of direct experimental data for this compound, this document will extrapolate from the known biological activities of its structural relatives to build a predictive model of its potential as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process: nitration of the indole core followed by N-methylation.

Step 1: Regioselective Nitration of Indole

The direct nitration of indole is challenging due to the acid-sensitivity of the indole ring. However, non-acidic methods have been developed for the regioselective synthesis of 3-nitroindole.[6][7] A common modern approach involves the use of an electrophilic nitrating agent generated in situ, such as trifluoroacetyl nitrate, which can be produced from the reaction of tetramethylammonium nitrate with trifluoroacetic anhydride.[6][7] This method offers high yields and avoids the harsh conditions of traditional nitration.[6]

Step 2: N-Methylation of 3-Nitroindole

Following the successful synthesis of 3-nitroindole, the N-methylation can be achieved through various established protocols. A standard method involves the deprotonation of the indole nitrogen with a strong base, such as sodium amide in liquid ammonia, followed by the addition of an alkylating agent like methyl iodide.[8]

Caption: Proposed synthetic pathway for this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on related nitroaromatic and indole compounds, we predict that this compound will exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The presence of the nitro group is a strong indicator of potential anticancer efficacy. Many nitroaromatic compounds function as prodrugs that are selectively activated under the hypoxic conditions often found in solid tumors.[9][10]

Predicted Mechanism of Action: Bioreductive Activation and Oxidative Stress

The primary proposed mechanism for the cytotoxicity of nitroaromatic compounds involves their intracellular reduction.[4] Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can reduce the nitro group in single- or two-electron transfer steps.[11]

-

One-Electron Reduction: This process forms a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide anion (O₂⁻) and regenerating the parent nitro compound. This "futile cycling" leads to a massive increase in reactive oxygen species (ROS), inducing oxidative stress, damaging cellular components like DNA and proteins, and ultimately triggering apoptosis.[4]

-

Two-Electron Reduction: This pathway leads to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can form covalent adducts with cellular macromolecules, leading to cytotoxicity.[12]

Caption: Predicted mechanism of bioreductive activation and cytotoxicity.

Additional Anticancer Mechanisms: Tubulin Polymerization Inhibition

Indole derivatives are well-known for their ability to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] While the nitro group's primary role is likely bioreductive, the core N-methyl-indole scaffold could independently contribute to anticancer activity through this mechanism.

Antimicrobial Activity

The same mechanism of bioreductive activation that confers anticancer potential is also responsible for the antimicrobial effects of many nitro compounds, including the widely used antibiotic metronidazole.[14][15]

Predicted Mechanism of Action:

In anaerobic or microaerophilic bacteria and certain fungi, microbial nitroreductases efficiently reduce the nitro group of this compound.[12][16] The resulting reactive intermediates and radical species are highly toxic to the microorganisms, causing damage to their DNA and other essential biomolecules, leading to cell death.[15] The sec-alpha-halo-nitro compounds have demonstrated activity as both antibacterial and antifungal agents.[17] This suggests that this compound could possess a broad spectrum of antimicrobial activity.

Recommended Experimental Protocols

To validate the predicted biological activities of this compound, a systematic experimental approach is required. The following protocols are standard, robust, and widely accepted in the fields of cancer biology and microbiology.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[18][19]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Step-by-Step Methodology:

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Assays for Anticancer Activity

4.3.1. Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[21][22]

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate pre-warmed to 37°C, add purified tubulin protein to a polymerization buffer containing GTP and a fluorescent reporter.[21]

-

Compound Addition: Add various concentrations of this compound, a positive control (e.g., Nocodazole), and a negative control (vehicle).[21]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (typically 60 minutes) as tubulin polymerizes.[23]

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. Calculate the IC₅₀ for polymerization inhibition.[22]

4.3.2. Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of a compound on cell cycle progression.[24]

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[25]

-

Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with propidium iodide (PI), a fluorescent intercalating agent.[26]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption.[24]

4.3.3. Apoptosis Assay by Annexin V Staining

This assay identifies cells undergoing apoptosis.[27][28]

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[29][30] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.[31]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical | < 10 |

| MCF-7 | Breast | < 10 |

| A549 | Lung | < 10 |

| HCT116 | Colon | < 10 |

(Note: Predicted values are based on the high potency often observed for nitro-containing indole derivatives. Actual values must be determined experimentally.)

Table 2: Predicted Antimicrobial Spectrum of this compound

| Microorganism | Type | Predicted MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 |

| Escherichia coli | Gram-negative Bacteria | 32 - 128 |

| Candida albicans | Fungus | 8 - 32 |

(Note: Predicted values are based on the activity of related nitro compounds. Actual values must be determined experimentally.)

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests significant potential as both an anticancer and antimicrobial agent. The N-methylated indole scaffold combined with a C3-nitro group creates a molecule primed for bioreductive activation, a proven mechanism for inducing cytotoxicity in both cancer cells and pathogenic microbes. This guide provides a scientifically grounded framework and detailed experimental roadmaps for researchers to systematically investigate and validate these predictions. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by mechanistic studies to confirm its mode of action. Success in these initial stages would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and toxicological profile, paving the way for potential lead optimization and drug development.

References

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3779.[28]

- Miseviciene, L., & Cenas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.[11]

- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.

- University of Arizona. (n.d.). The Annexin V Apoptosis Assay.

- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.

- Penning, T. M. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Science and Health, Part C, 33(1), 1-38.[33]

- de Oliveira, R. B., & de Albuquerque, S. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1575.[4]

- Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Structure-activity relationships in the development of hypoxic cell radiosensitizers: I. Sensitization efficiency. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 35(2), 133-150.[9]

- Wikipedia. (2024). Cell cycle analysis.

- Frontiers. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 843795.[20]

- Lee, Y. J., & Lee, D. M. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 25(1), 1B.4.1-1B.4.11.[34]

- Johnson, T. M., & Meisenheimer, P. L. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 95, 105749.[18]

- Bio-protocol. (n.d.). 3.7. Tubulin Polymerization Inhibition Assay.

- Adams, G. E., Stratford, I. J., Wallace, R. G., Wardman, P., & Watts, M. E. (1980). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Journal of the National Cancer Institute, 64(3), 555-560.[10]

- da Silva, A. C. A., et al. (2020). Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. Journal of Biomolecular Structure and Dynamics, 38(18), 5467-5477.[16]

- National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY.

- Purandharan, A., et al. (2024). Cytotoxicity study of some indole derivatives. World Journal of Advanced Research and Reviews, 21(2), 1345-1350.[37]

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.

- Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 986-999.[19]

- Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 724-735.[13]

- Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2617.[38]

- Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705.[14]

- Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2655.[3]

- Bowman, W. R., & Stretton, R. J. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504-505.[17]

- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science, 12(4), 148-160.[40]

- National Center for Biotechnology Information. (2025). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents.

- Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Reactivity of 3-nitroindoles with electron-rich species. Organic & Biomolecular Chemistry, 19(26), 5747-5761.[5]

- Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.

- ResearchGate. (n.d.). Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.

- Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic Chemistry Frontiers, 10(19), 4785-4791.[6]

- ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- International Journal of Pharmaceutical Sciences. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities.

- MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27433-27437.[7]

- ResearchGate. (n.d.). Biological compounds derived from 3-nitroindoles.

- Organic Syntheses. (n.d.). 1-methylindole.

- ResearchGate. (n.d.). Radical synthesis of 3-nitroindoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 25. wp.uthscsa.edu [wp.uthscsa.edu]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 31. kumc.edu [kumc.edu]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Methyl-3-nitro-1H-indole

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The introduction of a nitro group at the C3-position and a methyl group at the N1-position of the indole ring, as in 1-Methyl-3-nitro-1H-indole, presents a molecule of significant interest, yet its precise mechanism of action remains largely uncharted territory in publicly accessible scientific literature. This guide, therefore, deviates from a retrospective analysis of established mechanisms. Instead, it adopts a forward-looking, hypothesis-driven approach, leveraging our understanding of structurally related compounds to propose potential mechanisms of action for this compound and to provide a comprehensive experimental roadmap for their validation. This document is intended for researchers, scientists, and drug development professionals poised at the frontier of discovery.

I. The Molecular Profile of this compound: A Structural Perspective

This compound is a small molecule characterized by the fusion of a benzene and a pyrrole ring, forming the indole core. The key substituents that likely govern its biological activity are the methyl group at the N1 position and the nitro group at the C3 position.

-

The Indole Nucleus: This heterocyclic aromatic system is a common motif in a plethora of natural and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets.

-

The N1-Methyl Group: Methylation at the N1 position of the indole ring can significantly impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This modification can also influence the compound's binding affinity and selectivity for its biological targets.

-

The C3-Nitro Group: The electron-withdrawing nature of the nitro group at the C3 position is a critical feature. In many therapeutic agents, a nitro group can be a substrate for nitroreductase enzymes, particularly under hypoxic conditions found in solid tumors or certain microorganisms. This reduction can lead to the formation of reactive nitrogen species that can induce cellular damage.

II. Postulated Mechanisms of Action: A Hypothesis-Driven Exploration

Based on the known biological activities of structurally analogous compounds, we can propose several plausible mechanisms of action for this compound. These hypotheses provide a foundational framework for experimental investigation.

A. Hypothesis 1: Inhibition of Tubulin Polymerization

A significant number of indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[3][4] These agents often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Proposed Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.

B. Hypothesis 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers. Indole compounds, such as indole-3-carbinol (I3C) and its derivatives, have been shown to modulate this pathway, often leading to anti-cancer effects.[5][6][7]

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR

Caption: Putative inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

C. Hypothesis 3: Bio-reductive Activation and DNA Damage

The presence of the nitro group suggests a potential mechanism involving bioreduction, particularly in hypoxic environments. Nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then interact with and damage cellular macromolecules, including DNA, leading to cytotoxicity. This mechanism is exploited by certain anti-parasitic and anti-cancer drugs.[8]

Proposed Experimental Workflow: Investigating Bio-reductive Activation

Caption: Proposed bio-reductive activation pathway of this compound.

III. Experimental Validation: A Practical Guide

To elucidate the true mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments to test the aforementioned hypotheses.

A. In Vitro Cytotoxicity and Cell Cycle Analysis

This initial set of experiments aims to determine the cytotoxic potential of this compound and its effect on cell cycle progression.

Table 1: Representative Data from a Hypothetical Cytotoxicity Screen

| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Cancer | 5.2 | 0.8 |

| HeLa | Cervical Cancer | 3.8 | 0.5 |

| A549 | Lung Cancer | 7.1 | 1.2 |

| HT-29 | Colon Cancer | 4.5 | 0.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

B. Target-Based Assays

These experiments are designed to directly investigate the interaction of this compound with its putative molecular targets.

Experimental Protocol: Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer.

-

Compound Addition: Add varying concentrations of this compound, a positive control (e.g., colchicine), and a negative control (e.g., vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves and calculate the IC50 for inhibition of tubulin polymerization.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

-

Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative protein expression levels.

C. Mechanistic Assays for Bio-reduction

These experiments will explore the hypothesis that this compound undergoes bio-reductive activation.

Experimental Protocol: Comet Assay for DNA Damage

-

Cell Treatment: Treat cells with this compound under both normoxic and hypoxic conditions.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis and Electrophoresis: Lyse the cells and subject the slides to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

IV. Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is a journey that begins with informed hypotheses and culminates in rigorous experimental validation. This guide provides a comprehensive framework for embarking on this journey. The proposed mechanisms – tubulin polymerization inhibition, PI3K/Akt/mTOR pathway modulation, and bio-reductive activation – are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

Future research should focus on identifying the specific binding site of this compound on its target proteins, utilizing techniques such as X-ray crystallography or NMR spectroscopy. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings into a therapeutic context. The path to fully understanding the mechanism of action of this compound is intricate but holds the promise of uncovering a novel therapeutic agent.

V. References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science. [Link]

-

Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. (2025). ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI. [Link]

-

Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2025). ResearchGate. [Link]

-

This compound. (n.d.). National Center for Biotechnology Information. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Springer. [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2025). ResearchGate. [Link]

-

3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023). MDPI. [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). National Center for Biotechnology Information. [Link]

-

3-(2-Methyl-2-nitropropyl)-1H-indole. (n.d.). National Center for Biotechnology Information. [Link]

-

Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents. (2011). National Center for Biotechnology Information. [Link]

-

Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. (n.d.). National Center for Biotechnology Information. [Link]

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia. [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-3-nitro-1H-indole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Role of Nitration

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a nitro group, particularly at the C3 position, dramatically alters the electronic landscape of the indole ring. This modification transforms the typically nucleophilic indole into a molecule with significant electrophilic character at the C2-C3 double bond, opening up unique avenues for further chemical transformations and biological interactions. This guide provides a comprehensive technical overview of a specific, yet under-explored derivative: 1-Methyl-3-nitro-1H-indole. We will delve into its synthesis, predicted spectroscopic characteristics, and potential applications in drug discovery, drawing upon established knowledge of related nitroindole compounds.

Synthesis of this compound: A Plausible Synthetic Approach

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in the current literature, a plausible and efficient two-step synthetic route can be proposed. This involves the nitration of the readily available 1-methylindole. The regioselectivity of nitration on the indole ring is highly dependent on the reaction conditions.

Proposed Synthetic Pathway

A non-acidic and metal-free nitration protocol offers a significant advantage for substrates that may be sensitive to harsh conditions. This method utilizes an in situ generated electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), from the reaction of a nitrate salt with trifluoroacetic anhydride.[3]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a general method for the regioselective synthesis of 3-nitroindoles.[3]

-

Reaction Setup: To a clean, dry reaction vessel, add 1-methylindole (1 equivalent) and tetramethylammonium nitrate (1.1 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting materials completely.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous acetonitrile to the cooled reaction mixture while stirring.

-

Reaction Monitoring: Maintain the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is expected to proceed with high regioselectivity for the 3-position.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the table below. These predictions are based on the expected electronic effects of the nitro group at the C3 position and the methyl group at the N1 position. The nitro group is strongly electron-withdrawing, which will deshield adjacent protons and carbons.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H-2 | ~8.3-8.5 (s) |

| H-4 | ~7.8-8.0 (d) |

| H-5 | ~7.3-7.5 (t) |

| H-6 | ~7.4-7.6 (t) |

| H-7 | ~7.5-7.7 (d) |

| N-CH₃ | ~3.8-4.0 (s) |

Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the indole ring system.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (N-CH₃) | 2950-2850 |

| Asymmetric NO₂ stretch | 1550-1500 |

| Symmetric NO₂ stretch | 1380-1340 |

| Aromatic C=C stretch | 1600-1450 |

| C-N stretch | 1350-1250 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of this compound. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and rearrangements of the indole core.[7][12]

Potential Applications in Drug Discovery and Development

The introduction of a nitro group can significantly influence the biological activity of a molecule. Nitroaromatic compounds are known to have a wide range of pharmacological effects, and nitroindoles, in particular, have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various indole derivatives.[2][13][14][15][16] The proposed mechanisms of action often involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[13] While specific data for this compound is lacking, related nitroindole compounds have shown significant cytotoxicity against various cancer cell lines.[2] For instance, substituted 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[2]

Sources

- 1. This compound | C9H8N2O2 | CID 600519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. PubChemLite - 1-methyl-3-[2-nitro-1-(nitromethyl)ethyl]indole (C12H13N3O4) [pubchemlite.lcsb.uni.lu]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-3-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-3-nitro-1H-indole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Given the limited availability of direct safety and toxicological data for this specific molecule, this document synthesizes information from closely related analogs, including 1-methylindole and various nitroindole derivatives, to establish a robust framework for its safe handling, storage, and use. The indole scaffold is a "privileged structure" in drug discovery, and the introduction of a nitro group at the C3 position significantly alters its electronic properties, making it a valuable intermediate for further chemical transformations.[1]

Chemical and Physical Properties

This compound (PubChem CID: 600519) is a solid organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[2] While experimental data on its physical properties are not extensively documented, predictions based on its structure and data from related compounds suggest it is a solid at room temperature with limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Physical State | Solid (predicted) | Inferred from related nitroindoles |

| Solubility | Sparingly soluble in water (predicted) | Inferred from indole and nitroaromatic compounds |

Hazard Identification and Safety Precautions

Direct GHS hazard classifications for this compound are not available. Therefore, a conservative approach to safety is imperative, drawing upon the known hazards of its structural components: the indole ring and the nitro functional group. Related compounds, such as 3-methyl-5-nitro-1H-indole, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Categories (Inferred):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks of exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Avoid contact with skin and eyes by wearing appropriate PPE.[4][5]

-

Minimize dust generation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

In the event of exposure, the following first aid procedures, based on data for related compounds, should be followed:[4][5]

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-